molecular formula C14H7ClFNO2 B6400851 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261943-33-2

6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400851
CAS RN: 1261943-33-2
M. Wt: 275.66 g/mol
InChI Key: TYZMIKMBYUOXOO-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid (6-CFA) is an organic compound that has a wide variety of applications in scientific research. It is a highly stable compound that is soluble in many organic solvents and has a low melting point. In addition, 6-CFA has been used in many different types of experiments, including those involving biochemistry, pharmacology, and toxicology.

Scientific Research Applications

6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. For example, it has been used in studies of drug metabolism, as it is known to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used in studies of biochemical processes, such as protein synthesis and DNA replication. It is also used in studies of toxicology, as it has been shown to inhibit the activity of certain toxins.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not completely understood. However, it is known that 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition can lead to changes in biochemical processes, such as protein synthesis and DNA replication, as well as changes in drug metabolism.
Biochemical and Physiological Effects
6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can lead to changes in biochemical processes. Additionally, 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the activity of certain toxins, which can lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments has both advantages and limitations. One advantage of using 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% is that it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in many organic solvents, which makes it easy to use in experiments. However, one limitation of using 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% is that it has a low melting point, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of possible future directions for research involving 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore the potential applications of 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% in other areas, such as drug development or toxicology. Finally, research could be conducted to improve the synthesis method of 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95%, with the goal of making it easier and more efficient to produce.

Synthesis Methods

6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized through a process known as the Knoevenagel condensation reaction. This reaction involves the condensation of a benzaldehyde and a nitrile in the presence of an acid catalyst. The reaction produces an intermediate product, which is then converted to 6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid, 95% by a hydrolysis reaction. This method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

2-chloro-6-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-11-6-2-4-9(12(11)14(18)19)10-5-1-3-8(7-17)13(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZMIKMBYUOXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689849
Record name 3-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-33-2
Record name 3-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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